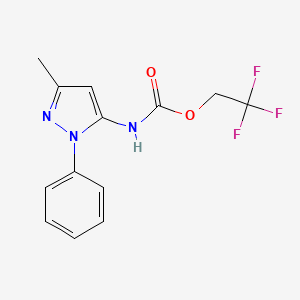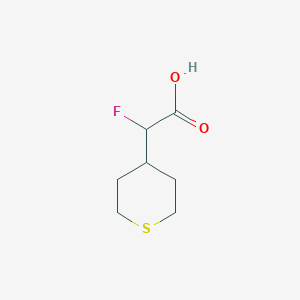![molecular formula C14H19F3O2 B13180731 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenyl ring attached to a hexanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-(trifluoromethyl)benzaldehyde and 1-bromohexane.
Grignard Reaction: The benzaldehyde is reacted with a Grignard reagent prepared from 1-bromohexane and magnesium in anhydrous ether. This reaction forms the corresponding alcohol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-one or 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexanoic acid.
Reduction: Formation of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-1-ol
- 3-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-2-ol
- 3-[4-Methoxy-2-(trifluoromethyl)phenyl]pentan-3-ol
Uniqueness
3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H19F3O2 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
3-[4-methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol |
InChI |
InChI=1S/C14H19F3O2/c1-4-8-13(18,5-2)11-7-6-10(19-3)9-12(11)14(15,16)17/h6-7,9,18H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
NHISMLPSZZLFPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


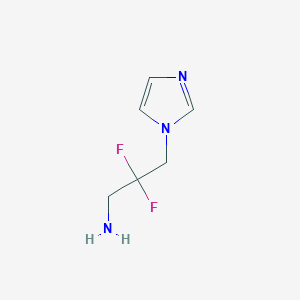
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
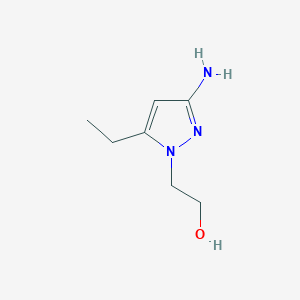
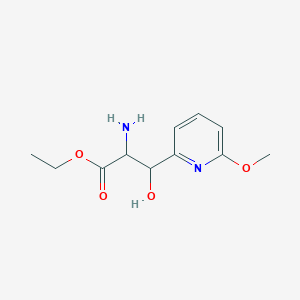
![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)



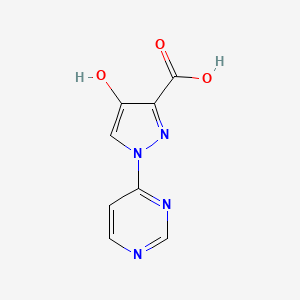
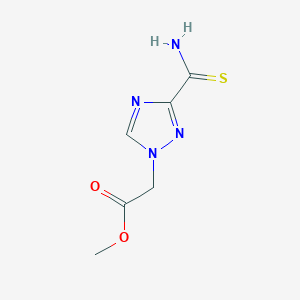
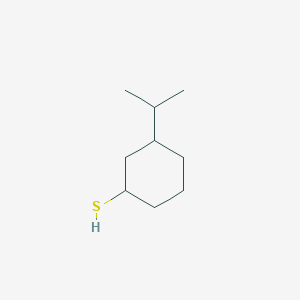
![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
